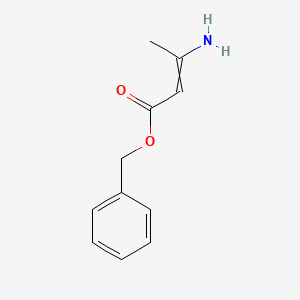
Benzyl (Z)-3-Amino-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Benzyl 3-aminobut-2-enoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of crotonic acid, where the hydrogen atom on the carboxyl group is replaced by a benzyl group, and the hydrogen atom on the amino group is replaced by a but-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 3-aminobut-2-enoate typically involves the reaction of benzyl alcohol with 3-aminocrotonic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product.
Industrial Production Methods
On an industrial scale, the production of (Z)-Benzyl 3-aminobut-2-enoate can be achieved through a similar esterification process, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient catalysts. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Benzyl 3-aminobut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 3-aminobut-2-enoic acid.
Reduction: Reduction of the compound can yield benzyl 3-aminobut-2-enol.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl 3-aminobut-2-enoic acid.
Reduction: Benzyl 3-aminobut-2-enol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(Z)-Benzyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Z)-Benzyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl group instead of a benzyl group.
Isopropyl 3-aminobut-2-enoate: Similar structure but with an isopropyl group instead of a benzyl group.
Methyl 3-aminobut-2-enoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(Z)-Benzyl 3-aminobut-2-enoate is unique due to the presence of the benzyl group, which can impart different chemical and biological properties compared to its analogs. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the benzyl group can participate in π-π interactions, which can influence the compound’s binding affinity to certain proteins or receptors.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
benzyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |
Clave InChI |
LPYNWRPARGBJOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
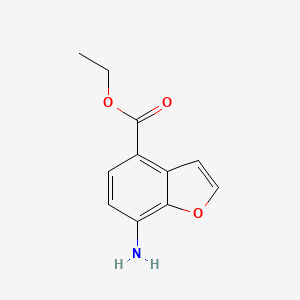
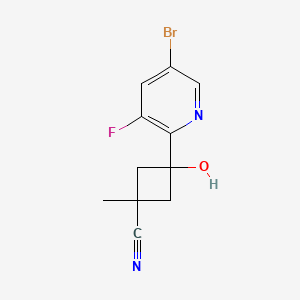
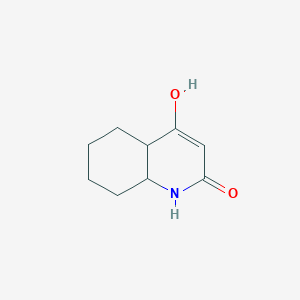
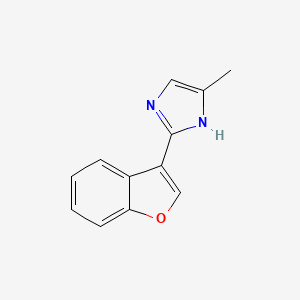
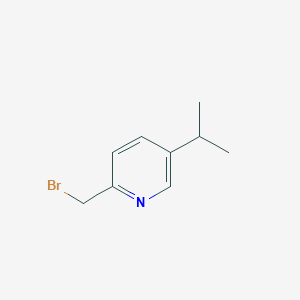
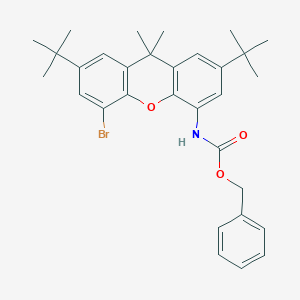
![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)
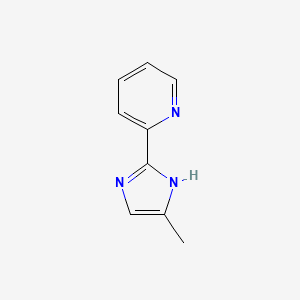

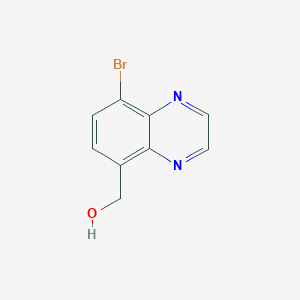
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
